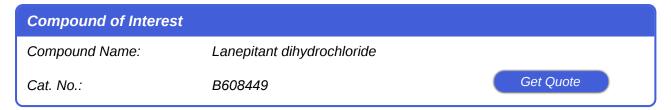


An In-depth Technical Guide to Lanepitant Dihydrochloride

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This guide provides a comprehensive overview of the chemical structure, mechanism of action, and clinical evaluation of **Lanepitant dihydrochloride**, a selective antagonist of the neurokinin-1 (NK1) receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Lanepitant is a synthetic organic compound and a non-peptide antagonist of the NK1 receptor. [1] The dihydrochloride salt form is often used in research and clinical settings.

Table 1: Chemical Identifiers for Lanepitant and its Salts

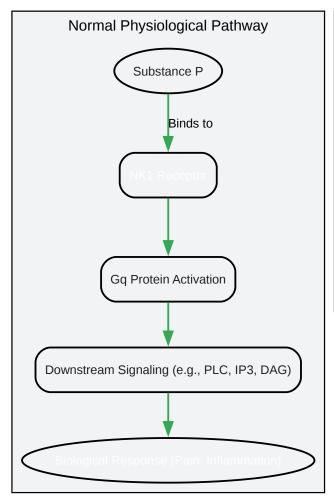


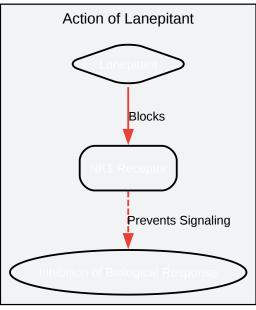
Identifier	Lanepitant	Lanepitant Dihydrochloride	Lanepitant Dihydrochloride Trihydrate
IUPAC Name	N-[(2R)-1-[Acetyl-[(2-methoxyphenyl)methyl] amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide[2]	N/A	(R)-N-(1-(1H-indol-3-yl)-3-(N-(2-methoxybenzyl)aceta mido)propan-2-yl)-2-([1,4'-bipiperidin]-1'-yl)acetamide dihydrochloride trihydrate[3]
Molecular Formula	C33H45N5O3[2][4][5]	C33H47Cl2N5O3	C33H53Cl2N5O6[3]
Molecular Weight	559.74 g/mol [4][5]	632.66 g/mol [1]	686.71 g/mol [3]
CAS Number	170566-84-4[2][6]	N/A	167678-33-3[3]
InChI Key	CVXJAPZTZWLRBP- MUUNZHRXSA-N[2] N/A [4][6]		MMXNJDDJYCKAES- BQPUMDETSA-N[3]
SMILES	CC(=O)N(Cc1ccccc1 OC)CINVALID-LINK- - NC(=O)CN4CCC(CC4)N5CCCCC5[4]	N/A	N/A
Stereochemistry	Absolute[4][5]	N/A	N/A

Mechanism of Action

Lanepitant functions as a selective antagonist at the neurokinin-1 (NK1) receptor.[2][6] The NK1 receptor is a G protein-coupled receptor, and its primary endogenous ligand is Substance P, an undecapeptide involved in pain transmission and inflammation.[7] By competitively binding to the NK1 receptor, Lanepitant blocks the binding of Substance P, thereby inhibiting its downstream signaling pathways.[1] This mechanism was hypothesized to reduce neurogenic inflammation and pain.[1][8]







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Mechanism of Action of Lanepitant

Synthesis and Manufacturing

While specific, detailed synthesis protocols for Lanepitant are not publicly available in the provided search results, it is known to be a product of chemical synthesis. The synthesis of other novel NK1 receptor antagonists has been described in the scientific literature, often involving multi-step processes. For instance, the synthesis of Netupitant, another NK1 receptor antagonist, has been detailed in various publications, which could serve as a reference for synthetic strategies for compounds with similar scaffolds.[9]



Clinical Trials and Efficacy

Lanepitant was developed by Eli Lilly and underwent several clinical trials for various conditions, primarily focused on pain and inflammation.[2] However, the drug generally failed to demonstrate sufficient efficacy.[2]

Table 2: Summary of Lanepitant Clinical Trial Outcomes



Indication	Study Design	Dosage	Key Findings	Outcome
Migraine Prevention	12-week, double- blind, parallel, placebo- controlled[8]	200 mg daily[8]	The response rate for Lanepitant (41.0%) was not statistically significantly greater than for placebo (22.0%).	Ineffective[8]
Acute Migraine	Double-blind, placebo- controlled, crossover[10]	30, 80, and 240 mg orally[10]	No statistically significant difference in improvement in migraine pain at any time for any of the treatments.[10]	Ineffective[10]
Painful Diabetic Neuropathy	8-week, double- blind, parallel, placebo- controlled[11]	50 mg daily, 100 mg daily, 200 mg twice daily[11]	No dosage of Lanepitant differed significantly from placebo in relieving pain. [11]	Ineffective[11]
Osteoarthritis Pain	Randomized controlled trial	N/A	Ineffective in relieving osteoarthritis pain.[12]	Ineffective[12]

The repeated failure of Lanepitant in clinical trials was thought to be due to its poor penetration of the blood-brain barrier in humans.[2][12] Despite its lack of success as an analgesic, research has continued into its potential applications for peripherally mediated conditions, such as corneal neovascularization.[2]





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Generalized Clinical Trial Workflow

Analytical Methods

Specific analytical methods for the quantification of Lanepitant in biological matrices are not detailed in the provided search results. However, for compounds of this nature, standard analytical techniques would be employed. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a common and highly sensitive method for the determination of small molecule drugs and their metabolites in plasma, urine, and other biological samples.[13] Such methods would be crucial for pharmacokinetic and pharmacodynamic studies during drug development.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of Lanepitant are not readily available in the public domain. The clinical trial protocols can be summarized from the published studies:

- Migraine Prevention Study Protocol: Patients with migraine headaches were enrolled in a 12-week, double-blind, parallel-design study. They were randomized to receive either 200 mg of Lanepitant or a placebo daily. The primary outcome measure was the proportion of patients with a 50% reduction in headache days.[8]
- Painful Diabetic Neuropathy Study Protocol: Patients with bilateral, distal neuropathic pain were enrolled in an 8-week, double-blind, parallel treatment study. Patients were randomly



allocated to receive Lanepitant (50 mg/day, 100 mg/day, or 200 mg twice daily) or a placebo. Efficacy was assessed based on patient-reported daytime and nighttime pain intensity.[11]

Acute Migraine Study Protocol: This was a double-blind, placebo-controlled crossover study
where outpatients treated four separate migraine attacks with different oral doses of
Lanepitant (30, 80, and 240 mg) or a placebo. Pain intensity and associated symptoms were
recorded at various time points up to 120 minutes post-dose.[10]

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